molecular formula C9H9BrFNO B8714022 N-(4-Bromo2-fluoro-benzyl)-acetamide

N-(4-Bromo2-fluoro-benzyl)-acetamide

Cat. No.: B8714022
M. Wt: 246.08 g/mol
InChI Key: UONAYJNCPZDKEW-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluoro-benzyl)-acetamide is an acetamide derivative featuring a benzyl group substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position of the aromatic ring.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

UONAYJNCPZDKEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    • N-(4-Bromo-2-fluoro-benzyl)-acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents can enhance binding affinity to biological targets, which is crucial in drug design.
  • Potential Therapeutic Effects :
    • Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and other pharmacological effects. Studies have shown that it can modulate enzyme activity and receptor binding, which could lead to therapeutic applications against diseases such as cancer and autoimmune disorders .
  • Drug Development :
    • The compound's unique combination of functional groups allows for modifications that can lead to novel drug candidates. For instance, modifications to the acetamide group can yield compounds with improved efficacy or reduced side effects.

Synthesis Processes

The synthesis of N-(4-Bromo-2-fluoro-benzyl)-acetamide typically involves several key steps:

  • Starting Materials : The synthesis often begins with 4-bromo-2-fluorobenzaldehyde, which is then reacted with an appropriate amine and acetic anhydride to form the acetamide.
  • Reaction Conditions : The reaction conditions are critical for achieving high yields and purity. Common methods include refluxing in organic solvents or using microwave-assisted synthesis for efficiency.

Biological Studies

  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with various enzymes have revealed its potential as a competitive inhibitor in metabolic pathways. For example, studies have indicated that it can inhibit glucokinase activity, which is crucial in glucose metabolism .
  • Receptor Binding Studies :
    • Binding affinity studies suggest that N-(4-Bromo-2-fluoro-benzyl)-acetamide interacts with specific receptors, potentially leading to modulation of signaling pathways involved in inflammation and pain response .

Comparative Analysis of Related Compounds

To understand the uniqueness of N-(4-Bromo-2-fluoro-benzyl)-acetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesPotential Applications
N-(4-Chloro-2-fluorophenyl)acetamideContains chlorine instead of bromineSimilar medicinal applications
N-(4-Bromo-2-chlorophenyl)acetamideContains both bromine and chlorineBroader spectrum of biological activity
N-(4-Bromo-2-methylphenyl)acetamideContains a methyl group instead of fluorinePossible variations in pharmacological effects
N-(4-Bromo-2-fluorobenzamide)Similar structure but different amide groupDifferent reactivity profile

This table highlights how variations in halogen substituents can influence biological activity and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-(4-Fluorobenzyl)-2-bromoacetamide (Compound 11)
  • Structure : Bromine is attached to the acetamide carbonyl (2-bromoacetamide), while fluorine is on the benzyl ring.
  • Synthesis : Reacting 4-fluorobenzylamine with bromoacetyl bromide in methylene chloride yielded 96% product with a melting point of 93–95°C .
  • Key Difference : The bromine position (on the acetamide vs. benzyl ring) significantly alters reactivity. Bromine on the benzyl group (as in the target compound) may enhance steric hindrance and influence electronic effects differently.
N-(4-Bromophenyl)acetamide
  • Bond Lengths: Bond Length (Å) Comparison to Analogs C1–C2 (acetamide) 1.501 Shorter than 1.53 Å in chloro derivatives N1–C2 1.347 Longer than 1.30 Å in naphthyl analogs Implication: Substitution on the phenyl ring (vs.
N-(4-Bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Features a triazole-thioether moiety and additional aromatic substituents.
  • Application : Likely designed for bioactivity (e.g., kinase inhibition), contrasting with simpler halogenated acetamides .

Key Observations :

  • Halogenated benzylamines (e.g., 4-bromo-2-fluorobenzylamine) would likely follow analogous acetylation steps for the target compound.
  • Substituents on the benzyl group (e.g., methylamino in ) require additional protection/deprotection steps, increasing synthetic complexity .
Melting Points and Stability
  • N-(4-Fluorobenzyl)-2-bromoacetamide : Melting point 93–95°C indicates moderate crystallinity, typical for halogenated acetamides .
  • N-(4-Bromophenyl)acetamide : Bond length variations (e.g., C6–Br at 1.8907 Å) suggest stable crystal packing, comparable to chloro- and fluoro-substituted analogs .

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-fluorobenzylamine

4-Bromo-2-fluorobenzonitrile is reduced to the corresponding benzylamine using borane-tetrahydrofuran (BH₃-THF) . Key conditions include:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Reaction Time : 16 hours

  • Workup : Quenching with methanol, followed by neutralization with NaOH and extraction with ethyl acetate.

Yield : Quantitative (5.00 mmol from 5.00 mmol nitrile).

Step 2: Acetylation with Acetyl Chloride

The benzylamine intermediate is acetylated using acetyl chloride in the presence of a base (e.g., triethylamine):

  • Solvent : Dimethylformamide (DMF)

  • Molar Ratio : 1:1.3 (amine:acetyl chloride)

  • Temperature : Room temperature

  • Reaction Time : 8 hours

  • Purification : Column chromatography (n-hexane:ethyl acetate = 2:1).

Yield : 65%.

One-Pot Reduction-Acylation from 4-Bromo-2-fluorobenzonitrile

A streamlined approach combines nitrile reduction and acylation in a single pot, minimizing intermediate isolation:

  • Reduction : 4-Bromo-2-fluorobenzonitrile is treated with BH₃-THF at 0°C, followed by warming to room temperature.

  • In Situ Acylation : Direct addition of acetic anhydride post-reduction, with catalytic DMAP (4-dimethylaminopyridine).

Advantages :

  • Eliminates benzylamine isolation, improving efficiency.

  • Purity : >99% by HPLC.

Yield : 91%.

Alternative Routes via Diazotization and Bromination

Patents describe multi-step pathways starting from para-aminotoluene , though these are less common for the target compound. Relevant insights include:

  • Bromination : Cuprous bromide (CuBr) in acidic media for regioselective bromination.

  • Fluorination : Diazotization with NaNO₂ and subsequent fluorination using anhydrous HF.

  • Acylation : Final step with acetyl chloride under reflux.

Challenges :

  • Lower yields (~70%) due to side reactions.

  • Requires handling hazardous reagents (e.g., HF).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Direct Acylation4-Bromo-2-fluorobenzylamineAcetyl chloride, Et₃N65%>95%Moderate
One-Pot Reduction-Acylation4-Bromo-2-fluorobenzonitrileBH₃-THF, Acetic anhydride91%>99%High
Diazotization-BrominationPara-aminotolueneCuBr, NaNO₂, HF70%85–90%Low

Optimization and Industrial Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates but require stringent drying.

  • Chlorinated solvents (dichloromethane) are avoided due to side reactions with amines.

Temperature Control

  • Exothermic acylation steps necessitate cooling (0–5°C) to prevent decomposition.

Catalysts

  • Triethylamine : Neutralizes HCl byproduct, driving acetylation to completion.

  • DMAP : Accelerates acylation in one-pot methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Bromo-2-fluoro-benzyl)-acetamide, and how can intermediates be optimized?

  • Methodology : A common approach involves coupling 4-bromo-2-fluorobenzylamine (or its hydrochloride salt) with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Intermediate purity can be improved via recrystallization from ethanol or column chromatography .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity using 1H^1H-NMR (e.g., characteristic acetamide singlet at δ ~2.0 ppm and benzyl CH2_2 resonance at δ ~4.3 ppm) .

Q. How can structural characterization be performed to confirm the identity of N-(4-Bromo-2-fluoro-benzyl)-acetamide?

  • Analytical Workflow :

NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns (e.g., fluorine coupling constants) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~260–270) .

XRD for Crystallography : If crystalline, single-crystal X-ray diffraction resolves bond angles and dihedral twists between aromatic and acetamide groups .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood. Dispose of waste via halogenated organic protocols, as bromine/fluorine substituents may pose environmental risks .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 19F^{19}F-NMR shifts) be resolved during characterization?

  • Troubleshooting :

  • Solvent Effects : Compare 19F^{19}F-NMR spectra in deuterated DMSO vs. CDCl3_3; fluorine chemical shifts are solvent-sensitive.
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts from incomplete amidation or halogen exchange .
    • Validation : Cross-reference with computational models (DFT calculations for predicted shifts) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing halogen displacement?

  • Process Chemistry :

Temperature Control : Maintain reactions at 0–5°C to suppress bromine/fluorine substitution side reactions.

Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .

Purification : Employ flash chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to isolate high-purity product .

Q. How can the biological activity of this compound be systematically evaluated in in vitro models?

  • Assay Design :

Cytotoxicity Screening : Use MTT assays (e.g., against cancer cell lines like HeLa or MCF-7) with IC50_{50} determination .

Target Engagement : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with bromodomain-containing proteins or fluorophore-labeled targets .

  • Data Interpretation : Compare activity to structurally similar acetamides (e.g., N-(4-chlorophenyl) derivatives) to establish SAR trends .

Q. What computational methods validate crystallographic data and predict physicochemical properties?

  • Modeling Workflow :

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set; compare calculated vs. experimental bond lengths (<0.02 Å deviation acceptable) .

Solubility Prediction : Use COSMO-RS to estimate logP (~2.5–3.0) and aqueous solubility for formulation studies .

Contradictions and Validation

  • Synthetic Discrepancies : Conflicting yields in literature may arise from varying benzylamine protection strategies (e.g., Boc vs. HCl salts) .
  • Safety Data Gaps : While acute toxicity is undocumented, prioritize in silico toxicity prediction (e.g., ProTox-II) to address regulatory requirements .

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